Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-23(24)19-7-9-20(10-8-19)26-15-16-27-21-11-13-22(14-12-21)28-17-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHQDMCBBLSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594814 | |
| Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-33-0 | |
| Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Benzyloxy)phenol Ethoxylated Intermediate
The first step involves preparing 2-(4-(benzyloxy)phenoxy)ethanol. Combining 4-benzyloxyphenol with ethylene glycol ditosylate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12 hours facilitates mono-substitution, yielding the ethanol intermediate. Excess ethylene glycol ditosylate must be avoided to prevent di-substitution. The patent highlights the critical role of solvent polarity and base strength in maximizing mono-ether formation.
Etherification with Methyl 4-Hydroxybenzoate
The ethanol intermediate is then converted to its chloride or tosylate derivative for reaction with methyl 4-hydroxybenzoate. For example, treating 2-(4-(benzyloxy)phenoxy)ethanol with thionyl chloride (SOCl₂) in dichloromethane generates the corresponding chloroethane derivative. Subsequent coupling with methyl 4-hydroxybenzoate in dimethylacetamide (DMAc) at 90°C for 7 hours in the presence of K₂CO₃ affords the target compound. This method mirrors the patent’s protocol for methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate, which achieved near-quantitative yields.
Table 1: Reaction Conditions for Williamson Ether Synthesis
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-BzO-phenol, K₂CO₃ | DMF | 80°C | 12 | 85 |
| 2 | SOCl₂, methyl 4-OH-Bz | DMAc | 90°C | 7 | 92 |
Mitsunobu Reaction: Enhancing Steric Tolerance
For sterically hindered substrates, the Mitsunobu reaction offers superior regiocontrol. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-benzyloxyphenol can couple directly with 2-(methyl 4-benzoate)ethanol in tetrahydrofuran (THF) at 0°C to room temperature. This one-pot method circumvents the need for intermediate halogenation, though stoichiometric byproduct removal (e.g., hydrazine derivatives) is necessary. The patent’s cyclization of 2-(4-carboxymethylphenoxymethyl)benzoic acid using trifluoroacetic anhydride underscores the utility of dehydration agents in complex ether syntheses.
Optimization Challenges and Mitigation Strategies
Solvent and Base Selection
Polar aprotic solvents like DMAc and DMF enhance nucleophilicity in SN2 reactions, as evidenced by the patent’s use of DMAc for methyl 2-chloromethylbenzoate coupling. However, competing elimination reactions may occur at elevated temperatures. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases base strength while minimizing side reactions, particularly in sterically demanding environments.
Purification and Yield Maximization
Chromatographic purification is often requisite due to byproducts from incomplete substitution or over-alkylation. The patent’s example employs toluene extraction and aqueous washes to isolate methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate, achieving >99% purity via recrystallization. For the target compound, hexane/ethyl acetate gradients may effectively separate the product from unreacted starting materials.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : Key signals include the benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm), ethoxy linker’s methylene protons (δ 4.1–4.3 ppm), and methyl ester (δ 3.8 ppm).
- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ confirm structural motifs.
- HPLC : As per the patent’s quality control protocol, reverse-phase HPLC with UV detection at 254 nm ensures >99% purity.
Comparative Yield Analysis
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Williamson Synthesis | 92 | 99.5 | Scalability, cost-effectiveness |
| Mitsunobu Reaction | 88 | 98.9 | Steric tolerance |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate serves as an intermediate in synthesizing more complex organic compounds. Its unique structure, particularly the benzyloxy group, enhances its reactivity and ability to form various derivatives through reactions such as oxidation and substitution.
Reactions Overview :
- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
- Substitution : Electrophilic aromatic substitutions can introduce different substituents onto the aromatic rings.
Biology
In biological research, this compound has been investigated for its potential in enzyme inhibition and receptor binding studies . The benzyloxy group contributes to its ability to interact with biological targets through hydrophobic interactions and π-π stacking, making it valuable in medicinal chemistry.
Case Study Example :
A study explored the compound's role as a potential inhibitor of specific enzymes involved in metabolic pathways. Results indicated that modifications to the benzyloxy group could enhance binding affinity, suggesting avenues for drug design focusing on metabolic disorders .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific chemical characteristics, such as solubility and stability under various conditions.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate but differ in substituents, leading to distinct physicochemical and biological properties:
Key Research Findings
Physicochemical Properties
- Melting Points : Triisopropylsilyl derivatives () exhibit higher melting points (72–75°C) due to bulky silyl and fluorobenzyl groups, whereas Methyl 4-benzyloxy-2-hydroxybenzoate forms colorless plates with lower rigidity.
- Conformational Flexibility : Dihedral angles between aromatic rings vary significantly—73.6° in dichlorobenzoate () vs. 67.18° in Methyl 4-benzyloxy-2-hydroxybenzoate —highlighting how substituents influence molecular planarity and crystallinity.
Biological Activity
Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula: C₂₁H₂₄O₃
- Molecular Weight: 328.42 g/mol
This compound features a benzyloxy group, which is significant for its biological activity, potentially enhancing its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance:
- Inhibition of Pathogenic Bacteria: Research has shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. A study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting strong antibacterial potential .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Acinetobacter baumannii | 8 |
| Compound 2 | Pseudomonas aeruginosa | ≤ 8 |
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored through various in vitro assays. Its mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study: In a controlled experiment, this compound demonstrated a reduction in cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory diseases .
3. Anticancer Potential
The compound's anticancer properties are particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Mechanism of Action: The compound interacts with voltage-gated potassium channels (KV10.1), which are overexpressed in many cancer types. This interaction leads to decreased cell proliferation and increased apoptosis .
| Cancer Cell Line | Effect | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | Apoptosis Induction | 15 |
| MCF-7 (Breast Cancer) | Cell Proliferation Inhibition | 12 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the safety and efficacy of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, with low toxicity observed in animal models at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate?
Methodological Answer: The synthesis typically involves sequential etherification and esterification reactions. A common approach includes:
- Step 1: Synthesis of 4-(benzyloxy)phenol via benzylation of hydroquinone derivatives under basic conditions (e.g., K₂CO₃ in acetone).
- Step 2: Coupling the phenol intermediate with 2-chloroethoxybenzoic acid methyl ester via nucleophilic substitution. This step may require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Validation: Confirm purity using HPLC (>95%) and structural integrity via ¹H NMR (e.g., characteristic singlet for methyl ester at δ ~3.8 ppm) .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR: Identify key signals:
- Methyl ester (δ ~3.8 ppm, singlet, 3H).
- Benzyloxy group (δ ~5.0 ppm, singlet, -OCH₂Ph).
- Aromatic protons (δ ~6.8–7.5 ppm, multiplet).
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the ethoxy-bridged structure.
- X-ray Crystallography (if crystalline): Resolve dihedral angles between aromatic rings (e.g., ~73.6° for similar esters) to confirm spatial arrangement .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer:
- Solubility Profile:
- Highly soluble in polar aprotic solvents (DMSO, DMF, THF).
- Moderate solubility in dichloromethane and ethyl acetate.
- Insoluble in water and hexane.
- Experimental Implications:
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions often arise from rotational isomers or impurities:
- NMR Ambiguities:
- Variable-temperature NMR (VT-NMR) can distinguish between conformational isomers by observing signal coalescence at elevated temperatures.
- 2D NMR (e.g., COSY, HSQC) clarifies coupling between ethoxy chain protons and aromatic groups.
- Crystallography: Single-crystal X-ray diffraction provides definitive bond angles and distances, resolving ambiguities in NOESY or DEPT experiments .
- HPLC-MS: Detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What strategies are effective for studying the compound’s reactivity under varying conditions?
Methodological Answer:
- Oxidative Stability:
- Hydrolytic Sensitivity:
- Photoreactivity:
Q. How to design experiments to evaluate biological activity in vitro?
Methodological Answer:
- Target Identification:
- Cytotoxicity Assays:
- Enzyme Inhibition:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Spill Management:
- Storage:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
